molecular formula C20H22N2S4 B296091 Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate

Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate

Cat. No. B296091
M. Wt: 418.7 g/mol
InChI Key: CBTZRSAFQVVSGD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate, also known as DBCO-MTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in bioconjugation and imaging.

Mechanism of Action

Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate works by reacting with azide-containing molecules through a copper-free click chemistry reaction. This reaction is highly specific and efficient, allowing for the creation of stable conjugates with minimal side reactions.
Biochemical and Physiological Effects:
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in biomedical applications. However, further studies are needed to fully understand the long-term effects of Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is its high specificity and efficiency in bioconjugation reactions. It is also stable and easy to use, making it a popular choice for researchers. However, Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate can be expensive and may not be suitable for all applications due to its limited solubility in water.

Future Directions

There are many potential future directions for Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate research, including the development of new bioconjugation techniques and the exploration of its applications in imaging and drug delivery. Further studies are also needed to fully understand the effects of Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate on biological systems and to optimize its use in various applications.
In conclusion, Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is a promising chemical compound with many potential applications in bioconjugation, imaging, and drug delivery. Its high specificity and efficiency make it a popular choice for researchers, and further studies are needed to fully understand its effects on biological systems and to optimize its use in various applications.

Synthesis Methods

Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-(bromomethyl)phenyl isothiocyanate, 4-aminostyrene, and bis(2-mercaptoethyl) sulfone. The final product is a white powder that is soluble in organic solvents.

Scientific Research Applications

Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is commonly used in bioconjugation reactions, where it is used to attach biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This allows for the creation of targeted delivery systems for drugs and imaging agents. Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate has also been used in imaging applications, where it can be used to label cells or tissues for visualization in vivo.

properties

Molecular Formula

C20H22N2S4

Molecular Weight

418.7 g/mol

IUPAC Name

N-[4-[(E)-2-[4-[bis(methylsulfanyl)methylideneamino]phenyl]ethenyl]phenyl]-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C20H22N2S4/c1-23-19(24-2)21-17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)22-20(25-3)26-4/h5-14H,1-4H3/b6-5+

InChI Key

CBTZRSAFQVVSGD-AATRIKPKSA-N

Isomeric SMILES

CSC(=NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=C(SC)SC)SC

SMILES

CSC(=NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C(SC)SC)SC

Canonical SMILES

CSC(=NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C(SC)SC)SC

Origin of Product

United States

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